H-Cys(Bzl)-Obzl HCl H-Cys(Bzl)-Obzl HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16488264
InChI: InChI=1S/C17H19NO2S.ClH/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;/h1-10,16H,11-13,18H2;1H
SMILES:
Molecular Formula: C17H20ClNO2S
Molecular Weight: 337.9 g/mol

H-Cys(Bzl)-Obzl HCl

CAS No.:

Cat. No.: VC16488264

Molecular Formula: C17H20ClNO2S

Molecular Weight: 337.9 g/mol

* For research use only. Not for human or veterinary use.

H-Cys(Bzl)-Obzl HCl -

Specification

Molecular Formula C17H20ClNO2S
Molecular Weight 337.9 g/mol
IUPAC Name benzyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride
Standard InChI InChI=1S/C17H19NO2S.ClH/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;/h1-10,16H,11-13,18H2;1H
Standard InChI Key SKFOKVOZXZYMAU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N.Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

H-Cys(Bzl)-Obzl HCl is characterized by a cysteine backbone modified with two benzyl groups: one attached to the sulfur atom (S-benzyl) and another esterifying the carboxyl group (benzyl ester). The hydrochloride salt forms via protonation of the amino group, yielding the final crystalline product . The IUPAC name, benzyl 2-amino-3-benzylsulfanylpropanoate hydrochloride, reflects this structure .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number4561-11-9
Molecular FormulaC17H20ClNO2S\text{C}_{17}\text{H}_{20}\text{ClNO}_{2}\text{S}
Molecular Weight337.86 g/mol
Melting Point148–151 °C
SolubilitySoluble in polar organic solvents (e.g., THF)

The compound’s three-dimensional conformation, as depicted in PubChem’s 3D structure database, highlights the spatial arrangement of the benzyl groups, which sterically shield the reactive thiol and carboxylate groups .

Spectroscopic and Computational Data

The SMILES notation C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N.Cl\text{C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N.Cl} provides a linear representation of the molecule, while the InChIKey SKFOKVOZXZYMAU-UHFFFAOYSA-N\text{SKFOKVOZXZYMAU-UHFFFAOYSA-N} facilitates database searches . Computational models predict moderate hydrophobicity due to the aromatic benzyl groups, aligning with its solubility in tetrahydrofuran (THF) and limited aqueous solubility .

Synthesis and Manufacturing

Synthetic Pathways

H-Cys(Bzl)-Obzl HCl is typically synthesized through a two-step reaction sequence:

  • Protection of Cysteine: L-cysteine is treated with benzyl chloride under basic conditions to introduce the S-benzyl group.

  • Esterification and Salt Formation: The carboxyl group is esterified using benzyl alcohol, followed by treatment with hydrochloric acid to form the hydrochloride salt .

A notable method by Hartrodt et al. (1982) involves reacting S-benzyl-L-cysteine with benzyl chloroformate in THF at 0°C, followed by triethylamine-mediated esterification and acidification to yield the hydrochloride salt with an 82% yield .

Key Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C (initial step), room temperature (final step)

  • Catalyst: Triethylamine

  • Duration: 1 hour (initial), 12 hours (final)

Industrial Production

Applications in Peptide Synthesis and Biochemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

The benzyl groups in H-Cys(Bzl)-Obzl HCl serve as orthogonal protecting groups:

  • S-Benzyl: Prevents premature disulfide bond formation during peptide elongation.

  • Benzyl Ester: Stabilizes the carboxyl group against nucleophilic attack.

These protections are selectively removed via hydrogenolysis or acidolysis in later stages, enabling precise disulfide bridge formation in peptides like oxytocin and vasopressin .

Biochemical Research Applications

  • Enzyme Studies: Used to investigate cysteine protease mechanisms by mimicking native cysteine residues.

  • Drug Development: Serves as a precursor in synthesizing thiol-containing pharmaceuticals, including ACE inhibitors .

SupplierLocationPurity GradePrice Range (per gram)
GL Biochem (Shanghai)China>98%$60–$80
Baoji Didu PharmaceuticalChina>95%$50–$70
Sigma-AldrichUnited States>99%$90–$100

Data compiled from supplier catalogs and ChemicalBook listings .

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